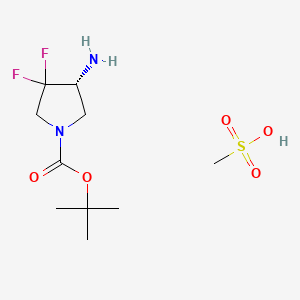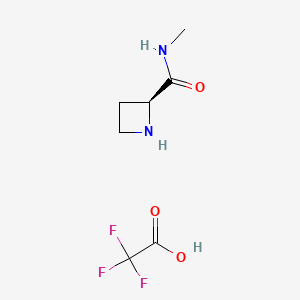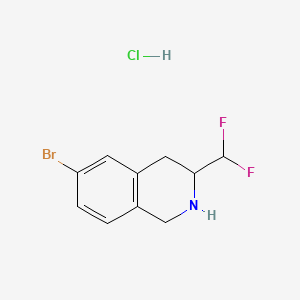
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, such as 2-methyl-4-(trifluoromethyl)benzene, followed by the introduction of the bromopropyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, facilitated by the electron-donating or withdrawing effects of the substituents.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and leading to the formation of different products.
類似化合物との比較
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the propyl and methyl groups, resulting in distinct chemical properties.
1-Bromo-3-(trifluoromethyl)benzene: Similar to 3-Bromobenzotrifluoride but with the bromine and trifluoromethyl groups in different positions, affecting its reactivity.
The unique combination of substituents in this compound imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C11H12BrF3 |
|---|---|
分子量 |
281.11 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3/c1-8-7-10(11(13,14)15)5-4-9(8)3-2-6-12/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
QBQNRVKZWKNTGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


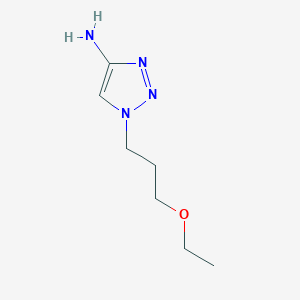
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)




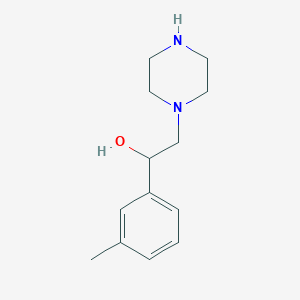
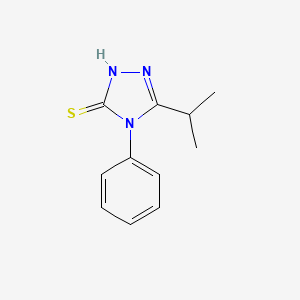
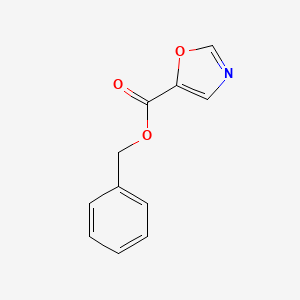
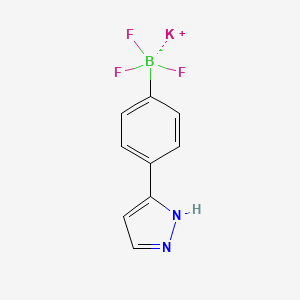
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
